[(1R,2S,10S,11S,15S)-14-(2,2-dioxo-5H-oxathiol-4-yl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate
CAS No.:
Cat. No.: VC15868106
Molecular Formula: C28H30O8S
Molecular Weight: 526.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H30O8S |
|---|---|
| Molecular Weight | 526.6 g/mol |
| IUPAC Name | [(1R,2S,10S,11S,15S)-14-(2,2-dioxo-5H-oxathiol-4-yl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate |
| Standard InChI | InChI=1S/C28H30O8S/c1-16-11-21-20-7-6-17-12-19(29)8-9-25(17,2)28(20)23(35-28)13-26(21,3)27(16,18-14-34-37(31,32)15-18)36-24(30)22-5-4-10-33-22/h4-5,8-10,12,15-16,20-21,23H,6-7,11,13-14H2,1-3H3/t16?,20-,21-,23?,25-,26-,27?,28-/m0/s1 |
| Standard InChI Key | WMAGSHQFHXSDSB-DAOBBGGXSA-N |
| Isomeric SMILES | CC1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@@]35C(O5)C[C@@]2(C1(C6=CS(=O)(=O)OC6)OC(=O)C7=CC=CO7)C)C |
| Canonical SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C6=CS(=O)(=O)OC6)OC(=O)C7=CC=CO7)C)C |
Introduction
The compound [(1R,2S,10S,11S,15S)-14-(2,2-dioxo-5H-oxathiol-4-yl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate is a complex organic molecule with a specific stereochemistry and structural features. It belongs to a class of compounds known for their intricate ring systems and functional groups, which often contribute to unique chemical and biological properties.
Molecular Formula and Weight
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Molecular Formula: C28H30O8S
-
Molecular Weight: 526.6 g/mol
Structural Features
The compound contains a pentacyclic ring system with oxo and oxathiol groups, along with a furan-2-carboxylate moiety. This structure suggests potential applications in fields requiring complex molecular interactions.
SMILES Notation
The SMILES notation for this compound is CC1CC2C3CCC4=CC(=O)C=CC4(C)C34OC4CC2(C)C1(OC(=O)c1ccco1)C1=CS(=O)(=O)OC1.
Potential Applications
Compounds with similar structures are often explored for their biological activity, including potential roles in pharmaceuticals or as intermediates in organic synthesis. The presence of multiple functional groups allows for versatile chemical modifications, which can be tailored to specific applications.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C28H30O8S |
| Molecular Weight | 526.6 g/mol |
| CAS Number | 223776-50-9 |
| SMILES Notation | CC1CC2C3CCC4=CC(=O)C=CC4(C)C34OC4CC2(C)C1(OC(=O)c1ccco1)C1=CS(=O)(=O)OC1 |
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